molecular formula C9H9FN2O4 B12805585 Uridine, 2',3'-didehydro-2'-fluoro- CAS No. 122757-52-2

Uridine, 2',3'-didehydro-2'-fluoro-

Cat. No.: B12805585
CAS No.: 122757-52-2
M. Wt: 228.18 g/mol
InChI Key: SXIDSWOQTOLVOL-YLWLKBPMSA-N
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Description

Uridine, 2’,3’-didehydro-2’-fluoro- is a fluorinated nucleoside analogue. Fluorinated nucleosides have garnered significant attention due to their potential applications in antiviral and anticancer therapies. This compound is particularly interesting because of its unique structural modifications, which include the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-didehydro-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-didehydro-2’-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogues, while oxidation can produce uracil derivatives .

Scientific Research Applications

Uridine, 2’,3’-didehydro-2’-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-didehydro-2’-fluoro- involves its incorporation into nucleic acids. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions disrupt normal nucleic acid synthesis. This leads to the formation of defective DNA and RNA, which can inhibit cell proliferation and viral replication. The compound may also interact with specific enzymes, altering their activity and further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.

    2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom but retains the hydroxyl group at the 3’ position.

    2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-methyluridine: Similar structure with an additional methyl group at the 5’ position.

Uniqueness

Uridine, 2’,3’-didehydro-2’-fluoro- is unique due to its specific combination of structural modifications. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

122757-52-2

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15)/t5-,8+/m0/s1

InChI Key

SXIDSWOQTOLVOL-YLWLKBPMSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F

Origin of Product

United States

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